molecular formula C7H8N2O3 B2755756 Methyl 4-methoxypyrimidine-2-carboxylate CAS No. 500160-56-5

Methyl 4-methoxypyrimidine-2-carboxylate

Cat. No.: B2755756
CAS No.: 500160-56-5
M. Wt: 168.152
InChI Key: FZHTXVYOQSVZEN-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Synthetic and Mechanistic Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a privileged structure in chemistry. nih.govorganic-chemistry.org Its presence in the nucleobases cytosine, thymine, and uracil (B121893) underscores its fundamental role in biological systems. organic-chemistry.org This biological significance has historically fueled immense interest in the synthesis and functionalization of pyrimidine derivatives.

In synthetic chemistry, the pyrimidine core offers a versatile platform for the construction of complex molecules. The nitrogen atoms influence the electron distribution within the ring, creating sites of varying reactivity that can be selectively targeted for modification. This allows chemists to append a wide array of functional groups, thereby tuning the molecule's properties for specific applications. Methodologies such as the Biginelli reaction provide efficient routes to highly functionalized pyrimidine cores, demonstrating the enduring utility of this scaffold in organic synthesis. nih.gov

Mechanistically, pyrimidines serve as intriguing subjects for studying reaction pathways and electronic effects. The interplay of the heteroatoms with substituents dictates the regioselectivity and stereoselectivity of chemical transformations, providing valuable insights into fundamental principles of organic chemistry.

Contextualization of Methyl 4-methoxypyrimidine-2-carboxylate within the Pyrimidine Class

This compound is a specific derivative within the broader family of pyrimidine carboxylates. Its structure is characterized by a methyl ester group at the 2-position and a methoxy (B1213986) group at the 4-position of the pyrimidine ring. The positioning of these substituents is expected to significantly influence the compound's chemical behavior. The electron-withdrawing nature of the carboxylate group and the electron-donating effect of the methoxy group create a unique electronic profile that distinguishes it from other pyrimidine derivatives.

While extensive research exists for the general class of pyrimidine carboxylates, specific data for the 4-methoxy-2-carboxylate isomer is sparse in publicly accessible scientific literature. Its structural relative, Methyl 2-methoxypyrimidine-4-carboxylate, is documented as a chemical intermediate. calpaclab.com The subtle yet critical difference in the placement of the methoxy and carboxylate groups between these two isomers would lead to distinct reactivity patterns and potential applications.

Current Research Landscape and Knowledge Gaps Pertaining to the Compound

A thorough review of the current scientific literature reveals a significant knowledge gap concerning this compound. There is a notable absence of dedicated studies detailing its synthesis, characterization, and reactivity. While commercial suppliers list related compounds, such as 4-Methoxypyrimidine-2-carboxylic acid, specific experimental data for the methyl ester derivative remains elusive. 3wpharm.com

This lack of information presents both a challenge and an opportunity for the chemical research community. The systematic investigation of this compound could provide valuable data for structure-activity relationship studies within the pyrimidine class. Future research would need to focus on developing efficient synthetic routes, comprehensively characterizing its spectroscopic and physicochemical properties, and exploring its potential reactivity in various chemical transformations. Without such foundational research, the potential applications of this compound in fields such as medicinal chemistry and materials science remain purely speculative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methoxypyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-5-3-4-8-6(9-5)7(10)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHTXVYOQSVZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Methoxypyrimidine 2 Carboxylate and Analogues

De Novo Synthesis of the Pyrimidine (B1678525) Core

The de novo synthesis of the pyrimidine ring is a fundamental strategy that builds the heterocyclic system from acyclic precursors. This approach is particularly valuable for creating diverse substitution patterns on the pyrimidine core.

Multi-Step Cyclization and Ring Formation Strategies

A prevalent and versatile method for constructing the pyrimidine ring is the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and an amidine or a similar N-C-N fragment. rsc.org This strategy, often referred to as the Pinner synthesis, allows for the formation of the core pyrimidine structure through a cyclization and dehydration sequence. orgsyn.org The reaction typically proceeds under either acidic or basic conditions, facilitating the nucleophilic attack and subsequent ring closure.

The general mechanism involves the initial reaction of the amidine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation to form a dihydropyrimidine (B8664642) intermediate. Subsequent aromatization, often through oxidation or elimination of a leaving group, yields the final pyrimidine product. masterorganicchemistry.com The choice of the 1,3-dicarbonyl component and the amidine determines the substitution pattern of the resulting pyrimidine ring.

Precursor TypeDescriptionResulting Substituents
1,3-Dicarbonyl CompoundProvides the C4, C5, and C6 atoms of the pyrimidine ring.Substituents at positions 4, 5, and 6.
Amidine/Urea/ThioureaProvides the N1, C2, and N3 atoms of the pyrimidine ring.Substituent at position 2.

Strategic Introduction of Methoxy (B1213986) and Carboxylate Functionalities

For the synthesis of Methyl 4-methoxypyrimidine-2-carboxylate, the strategic selection of starting materials is crucial for incorporating the methoxy and carboxylate groups. One potential de novo approach involves the use of a malonate derivative as the 1,3-dicarbonyl component. For instance, a dialkyl malonate can provide the carbon backbone that, upon cyclization, can be further functionalized.

A hypothetical synthetic route could start with a suitably substituted malonic ester derivative that already contains a precursor to the methoxy group or a group that can be readily converted to it. The carboxylate functionality at the 2-position would be introduced by the choice of the N-C-N component, such as an amidine derivative bearing an ester group.

Alternatively, a 4-hydroxypyrimidine-2-carboxylate can be synthesized first through the cyclization of an appropriate 1,3-dicarbonyl compound with a suitable amidine. The hydroxyl group at the 4-position can then be methylated in a subsequent step to yield the desired 4-methoxy derivative. google.com

Derivatization from Precursor Pyrimidines

Modifying an existing pyrimidine ring is a common and efficient strategy for the synthesis of specific derivatives like this compound. This approach often involves highly selective and high-yielding reactions.

Functional Group Interconversion Approaches

Functional group interconversions on a pre-formed pyrimidine ring are a powerful tool for introducing desired functionalities. For instance, a pyrimidine with a methyl group at the 4-position could potentially be oxidized to a carboxylic acid, which can then be esterified. Similarly, other functional groups can be manipulated to yield the target methoxy and carboxylate groups.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines

A highly effective method for introducing the 4-methoxy group is through the nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine precursor. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. researchgate.net Halogens, such as chlorine, at these positions are excellent leaving groups.

The synthesis of this compound can be envisioned starting from a 4-chloropyrimidine (B154816) derivative. The reaction of methyl 2-chloropyrimidine-4-carboxylate with sodium methoxide (B1231860) is a direct and efficient method. google.com In this reaction, the methoxide ion acts as the nucleophile, displacing the chloride ion at the 4-position. Generally, nucleophilic substitution on 2,4-dihalopyrimidines occurs selectively at the 4-position. youtube.com

A plausible synthetic sequence is outlined below:

StepReactionPrecursorReagentProduct
1Esterification2-Chloropyrimidine-4-carboxylic acidMethanol (B129727), Acid catalystMethyl 2-chloropyrimidine-4-carboxylate
2Nucleophilic SubstitutionMethyl 2-chloropyrimidine-4-carboxylateSodium methoxideThis compound

This approach is advantageous as the starting materials, such as 2-chloropyrimidine-4-carboxylic acid, are often commercially available or can be synthesized through established methods. chemicalbook.com

Esterification and Transesterification Protocols

The final step in many synthetic routes to this compound involves the formation of the methyl ester. If the synthesis yields 4-methoxypyrimidine-2-carboxylic acid, a direct esterification is required.

Standard esterification methods, such as the Fischer esterification, can be employed. masterorganicchemistry.com This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, like sulfuric acid. The reaction is typically driven to completion by using an excess of methanol and removing the water formed during the reaction. operachem.com

Alternatively, milder esterification methods can be used, especially if the pyrimidine ring contains sensitive functional groups. These methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org

Transesterification is another possibility, where an existing ester of 4-methoxypyrimidine-2-carboxylic acid (e.g., an ethyl ester) is converted to the methyl ester by treatment with methanol in the presence of an acid or base catalyst. While less common for this specific target, it remains a viable synthetic tool in certain contexts. acs.org

Catalytic and Stereoselective Synthesis Considerations

The construction of the pyrimidine ring and the introduction of specific substituents often require sophisticated catalytic systems to achieve high efficiency and selectivity.

Transition metal catalysis has become an indispensable tool in the synthesis of nitrogen-containing heterocycles, including pyrimidines. nih.gov These catalysts offer powerful and efficient methods for constructing the core pyrimidine structure and for its subsequent functionalization through various bond-forming reactions. nih.govnih.gov

Commonly employed transition metals include palladium, copper, iron, and rhodium. researchgate.netnih.gov These catalysts are particularly effective in facilitating cross-coupling reactions, which are essential for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are widely used to attach diverse substituents to the pyrimidine ring. researchgate.net Iron, being an inexpensive and abundant metal, has also been utilized in the synthesis of highly substituted pyrimidines from α,β-unsaturated ketones and amidines, where two C-N bonds are formed simultaneously. nih.gov

The general synthetic strategies often involve cyclization reactions, which can be categorized based on the fragments being joined, such as [4+2], [3+3], or [3+2+1] cycloadditions. elsevier.com Transition metal complexes play a crucial role by activating substrates and enabling selective bond formation under milder conditions than traditional methods. nih.gov The choice of catalyst, ligand, and reaction conditions is critical for controlling the selectivity and yield of the desired pyrimidine product. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyrimidine Synthesis

Catalyst Type Reaction Type Bond Formed Significance
Palladium (Pd) Suzuki, Sonogashira, Buchwald-Hartwig C-C, C-N Versatile for introducing a wide range of functional groups. researchgate.net
Copper (Cu) Ullmann Condensation C-N, C-O, C-S Useful for forming bonds with heteroatoms.
Iron (Fe) Cyclization C-N Inexpensive and effective for constructing the pyrimidine ring. nih.gov

The synthesis of chiral pyrimidine derivatives presents significant challenges due to the planar and aromatic nature of the pyrimidine ring. Introducing and controlling stereocenters, particularly on the ring itself or on adjacent substituents, requires specialized asymmetric synthesis strategies. The development of such methods is crucial, as the stereochemistry of a molecule often dictates its biological activity.

One approach involves the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method has been applied in the enantioselective synthesis of various pyrrole-pyrimidine ring structures. researchgate.net

Another strategy is the use of chiral catalysts, which can directly induce enantioselectivity. While well-established for many reaction types, the development of highly effective asymmetric catalysts specifically for pyrimidine synthesis is an ongoing area of research. Recent advancements have led to the successful asymmetric synthesis of novel chiral amino-pyrimidine derivatives with potential antiviral activity. researchgate.netdaneshyari.com These methods often involve creating stereocenters on side chains attached to the pyrimidine core. The primary challenge remains the direct asymmetric functionalization of the pyrimidine ring itself, which continues to be an area of active investigation.

Process Optimization and Scalable Synthesis Strategies

Moving a synthetic route from laboratory-scale discovery to large-scale industrial production requires rigorous process optimization. This involves a detailed investigation of all reaction parameters and the exploration of modern manufacturing technologies to ensure efficiency, safety, and scalability. mdpi.com

The optimization of reaction conditions is a critical step in developing a robust and scalable synthesis. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of reactants and reagents.

Solvent Effects: The solvent can profoundly influence reaction rates, yields, and even the course of a reaction. In pyrimidine synthesis, a range of solvents from polar protic (e.g., ethanol (B145695), water) to polar aprotic (e.g., DMF, THF, CH3CN) have been studied. oup.comresearchgate.net For certain multicomponent reactions, solvent-free conditions, often employing techniques like ball milling, have proven highly effective, offering environmental benefits and simplified product isolation. acs.org In some cases, mixed solvent systems, such as a water/ethanol mixture, have been shown to significantly improve the yield of pyrimidine derivatives. researchgate.net

Temperature and Stoichiometry: Reaction temperature directly impacts the reaction kinetics; higher temperatures can increase the reaction rate but may also lead to the formation of undesirable byproducts. Therefore, finding the optimal temperature that balances reaction time and product purity is essential. Similarly, the precise ratio of reactants (stoichiometry) must be carefully controlled. Using an excess of one reactant might drive the reaction to completion but can complicate purification and increase costs. Systematic studies, often aided by Design of Experiments (DoE), are employed to identify the ideal combination of these parameters for maximum yield and purity. nih.gov

Table 2: Illustrative Solvent Effects on the Yield of a Pyrimidine Derivative Synthesis

Solvent Dielectric Constant (approx.) Yield (%) Reference
Dichloromethane (DCM) 9.1 Low researchgate.net
Tetrahydrofuran (THF) 7.6 Low researchgate.net
Acetonitrile (CH3CN) 37.5 Moderate oup.com
Ethanol/Water (3:2) N/A High researchgate.net
Solvent-Free (Ball Milling) N/A High acs.org

Note: Yields are qualitative ("Low," "Moderate," "High") as specific percentages vary widely between different reactions.

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages over traditional batch processing, especially for scaling up production. mdpi.com These benefits include enhanced safety, improved heat and mass transfer, higher reproducibility, and simplified automation. researchgate.net

In a continuous flow system, reactants are pumped through a network of tubes and reactors where the reaction occurs. scitube.io The small reactor volumes significantly reduce the risks associated with handling hazardous materials or highly exothermic reactions. scitube.io This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net

The synthesis of pyrimidines and other active pharmaceutical ingredients has been successfully adapted to continuous flow processes. mdpi.comnih.gov These systems can facilitate multi-step syntheses by "telescoping" individual reaction steps, where the output from one reactor is fed directly into the next without the need for intermediate isolation and purification. nih.gov This approach streamlines the manufacturing process, reduces waste, and shortens production times. Automated flow systems, integrated with real-time analytical techniques, enable rapid optimization of reaction conditions and ensure consistent product quality, making it a highly attractive strategy for the scalable synthesis of this compound and its analogues. mdpi.comnih.gov

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

Feature Batch Synthesis Continuous Flow Synthesis
Safety Higher risk with large volumes of hazardous materials. Inherently safer due to small reactor volumes. researchgate.netscitube.io
Scalability Often challenging, requires larger reactors. Easily scaled by running the system for longer periods. researchgate.net
Heat Transfer Less efficient, potential for thermal runaways. Excellent heat transfer, precise temperature control. mdpi.com
Process Control Less precise control over mixing and residence time. Precise control over all reaction parameters. researchgate.net
Reproducibility Can vary between batches. High reproducibility and consistency. researchgate.net

| Automation | More complex to fully automate. | Readily integrated with automation and in-line analytics. mdpi.com |

Reactivity and Chemical Transformations of Methyl 4 Methoxypyrimidine 2 Carboxylate

Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring is inherently electron-deficient, which facilitates nucleophilic attack. The positions on the ring exhibit different degrees of reactivity, influenced by the electronic effects of the substituents.

Reactivity at the Pyrimidine Ring Positions

The pyrimidine ring's electron-deficient nature makes it susceptible to nucleophilic substitution, particularly at positions activated by electron-withdrawing groups or bearing a good leaving group. In the case of methyl 4-methoxypyrimidine-2-carboxylate, the primary sites for nucleophilic attack are the carbon atoms of the pyrimidine ring. The reactivity of these positions is influenced by the two nitrogen atoms, the methoxy (B1213986) group at C4, and the carboxylate group at C2.

While direct nucleophilic substitution on the unsubstituted pyrimidine ring is challenging, the presence of a good leaving group, such as a halogen, at the C2, C4, or C6 positions dramatically enhances reactivity. For instance, in related 4-chloropyrimidine (B154816) derivatives, the chlorine atom is readily displaced by various nucleophiles. Studies on analogous compounds like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide effectively substitute the chloro group.

Interestingly, the relative reactivity of different positions on the pyrimidine ring can be influenced by the nature of the substituents. In some instances, a group at the C2 position can be displaced. For example, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide (B1231860) leads to the substitution of both the chloro and the methylthio groups, yielding methyl 2,4-dimethoxypyrimidine-5-carboxylate. This suggests that under certain conditions, a group at the C2 position of a pyrimidine ring can also be a target for nucleophiles.

In the specific case of this compound, direct nucleophilic substitution on the ring would likely require harsh conditions or prior modification to introduce a better leaving group, as the methoxy group is not an ideal leaving group for SNAr reactions.

Selective Transformations of the Methoxy Group

The methoxy group at the C4 position can undergo selective transformations, most notably demethylation to yield the corresponding hydroxypyrimidine. This transformation is significant as it provides a route to pyrimidin-4-one derivatives. While specific studies on this compound are not abundant, methods for the demethylation of methoxypyridines and other methoxy-substituted heterocycles are well-established.

One effective method for chemoselective demethylation involves the use of reagents like L-selectride. For example, treatment of 4-methoxypyridine (B45360) with L-selectride in refluxing THF has been shown to afford 4-hydroxypyridine (B47283) in good yield. Such methods could potentially be applied to achieve the selective demethylation of the title compound. Another approach involves the use of strong acids like hydrobromic acid, often in the presence of a phase-transfer catalyst, or Lewis acids such as aluminum chloride.

The reaction of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine (B178648) hydrate (B1144303) provides an example of the methoxy group's displacement, leading to 4-hydrazino-5-nitropyrimidine. This reaction underscores the potential for the methoxy group to be substituted by strong nucleophiles, particularly when the ring is activated by electron-withdrawing groups.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group at the C2 position is susceptible to both hydrolysis and transesterification, common reactions of carboxylic acid esters.

Ester Hydrolysis: Under basic conditions, the ester can be hydrolyzed to the corresponding carboxylate salt, which upon acidification yields the carboxylic acid. This saponification reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) under acidic or basic conditions would be expected to yield ethyl 4-methoxypyrimidine-2-carboxylate. This equilibrium-driven reaction is typically pushed to completion by using the alcohol reactant as the solvent.

Reaction TypeReagents and ConditionsProduct
Ester Hydrolysis 1. NaOH (aq) 2. H3O+4-Methoxypyrimidine-2-carboxylic acid
Transesterification R'OH, H+ or R'O-R' 4-methoxypyrimidine-2-carboxylate

Electrophilic Substitution and Functionalization of the Pyrimidine Nucleus

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient character, a consequence of the presence of two electronegative nitrogen atoms. These nitrogen atoms reduce the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles.

However, the presence of activating groups can facilitate electrophilic attack. In this compound, the methoxy group at C4 is an electron-donating group, which activates the ring towards electrophilic substitution, particularly at the ortho and para positions. Conversely, the methyl carboxylate group at C2 is an electron-withdrawing group and deactivates the ring.

Common electrophilic substitution reactions and their expected outcomes are summarized in the table below, although these are predictions based on general principles and reactivity of similar compounds.

ReactionTypical ReagentsExpected Major Product (at C5)
Nitration HNO3/H2SO4Methyl 4-methoxy-5-nitropyrimidine-2-carboxylate
Halogenation Br2/FeBr3 or NBSMethyl 5-bromo-4-methoxypyrimidine-2-carboxylate
Sulfonation Fuming H2SO4Methyl 4-methoxy-5-sulfopyrimidine-2-carboxylate
Friedel-Crafts Acylation RCOCl/AlCl3Methyl 5-acyl-4-methoxypyrimidine-2-carboxylate

It is important to note that Friedel-Crafts reactions are often incompatible with strongly deactivated rings or rings containing basic nitrogen atoms that can coordinate with the Lewis acid catalyst.

Redox Chemistry

The redox chemistry of this compound primarily involves the reduction of the ester group.

Reduction of the Ester Group

The methyl ester group at the C2 position can be reduced to a primary alcohol, yielding (4-methoxypyrimidin-2-yl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Studies on related pyrimidine esters have demonstrated the feasibility of this reaction. For example, the reduction of ethyl 4-methyl-2-methylthiopyrimidine-5-carboxylate with lithium aluminum hydride at low temperatures (-70 °C) results in the preferential reduction of the ester group to the corresponding 5-hydroxymethyl derivative. This suggests that the ester group of this compound can be selectively reduced in the presence of the pyrimidine ring.

ReactionReagentProduct
Ester Reduction LiAlH4(4-Methoxypyrimidin-2-yl)methanol

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of Methyl 4-methoxypyrimidine-2-carboxylate in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, three distinct signals are expected for the pyrimidine (B1678525) ring protons and the two different methyl groups. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

The pyrimidine ring protons, H5 and H6, form an AX spin system, appearing as doublets due to mutual coupling. The protons of the methoxy (B1213986) and ester methyl groups each appear as sharp singlets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H5 (ring) ~7.20 Doublet (d)
H6 (ring) ~8.80 Doublet (d)
-COOCH₃ (ester) ~3.95 Singlet (s)

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the four unique carbons of the pyrimidine ring and the three carbons from the substituent groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (ring) ~158
C4 (ring) ~170
C5 (ring) ~110
C6 (ring) ~159
-C OOCH₃ (carbonyl) ~164
-C H₃ (ester) ~53

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei. sdsu.edulibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would display a crucial cross-peak connecting the signals of H5 and H6, confirming their adjacent positions on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (¹JCH coupling). youtube.com An HSQC spectrum would show correlations between:

The H5 proton signal and the C5 carbon signal.

The H6 proton signal and the C6 carbon signal.

The ester methyl proton signal and the ester methyl carbon signal.

The ether methoxy proton signal and the ether methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). youtube.com Key expected HMBC correlations include:

H5 proton to carbons C4 and C6.

H6 proton to carbons C2 and C4.

Ester methyl protons (-COOCH₃) to the carbonyl carbon (C=O) and C2.

Ether methoxy protons (-OCH₃) to C4.

These 2D techniques collectively provide an unambiguous confirmation of the entire molecular structure.

The chemical shifts observed in the ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. nih.gov The pyrimidine ring itself features two electron-withdrawing nitrogen atoms, which generally deshield the ring protons and carbons. rsc.org

The substituents further modulate this electronic landscape. The methoxy group (-OCH₃) at the C4 position is an electron-donating group through resonance, which tends to increase electron density (shielding) at the ortho (C5) and para (C6) positions. Conversely, the methyl carboxylate group (-COOCH₃) at the C2 position is electron-withdrawing, which decreases electron density (deshielding) on the ring.

The interplay of these effects results in the observed chemical shifts. For example, the H6 proton is significantly deshielded (shifted downfield to ~8.80 ppm) due to the strong electron-withdrawing effects of the adjacent ring nitrogen (N1) and the ester group at C2. The H5 proton, while still on an electron-deficient ring, is less deshielded (~7.20 ppm) as it is adjacent to the electron-donating methoxy group. Similarly, the ¹³C chemical shifts of C2, C4, and C6 are found at lower fields, reflecting the deshielding influence of the electronegative nitrogen and oxygen substituents. tandfonline.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. worldscientific.comnih.gov

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Analysis of pyrimidine derivatives shows characteristic bands for the ring and its substituents. vandanapublications.comnih.gov

Table 3: Predicted FT-IR Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050-3000 C-H stretching Aromatic (pyrimidine ring)
~2950-2850 C-H stretching Aliphatic (-CH₃ groups)
~1730-1715 C=O stretching Ester carbonyl
~1600-1450 C=C and C=N stretching Pyrimidine ring skeletal vibrations
~1300-1200 C-O-C asymmetric stretching Ether and Ester

The strong carbonyl (C=O) stretch is one of the most prominent features of the spectrum, confirming the presence of the ester group. The various C=C and C=N stretching modes provide a fingerprint region for the pyrimidine ring, while C-H and C-O stretches confirm the other structural components.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For aromatic and symmetric molecules, certain vibrations may be strong in Raman and weak or absent in FT-IR, and vice versa. nih.gov

In the case of this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyrimidine ring.

Table 4: Predicted Raman Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050-3000 C-H stretching Aromatic (pyrimidine ring)
~1600-1550 Ring stretching Pyrimidine ring
~1000 Symmetric ring "breathing" mode Pyrimidine ring

Interpretation of Characteristic Vibrational Modes and Band Assignments

While a specific experimental spectrum for this compound is not publicly available, a detailed interpretation of its characteristic vibrational modes can be derived from established spectroscopic data for its constituent functional groups and related pyrimidine structures. wuxiapptec.comnih.govamericanelements.com Density Functional Theory (DFT) calculations on similar molecules provide a reliable basis for predicting the wavenumbers for key vibrational modes. scirp.org

The vibrational spectrum is dominated by contributions from the pyrimidine ring, the methoxy group, and the methyl carboxylate group.

C-H Vibrations: Aromatic C-H stretching vibrations associated with the pyrimidine ring are expected in the 3100-3000 cm⁻¹ region. The methyl groups of the methoxy and ester functionalities will exhibit symmetric and asymmetric C-H stretching vibrations typically between 2950 cm⁻¹ and 2850 cm⁻¹. scirp.org

Carbonyl (C=O) Stretching: The ester group contains a carbonyl bond, which is one of the most characteristic and intense absorptions in an infrared spectrum. For an aromatic ester like this, the C=O stretching vibration is anticipated to appear in the range of 1730-1715 cm⁻¹. This position can be influenced by conjugation with the pyrimidine ring.

Pyrimidine Ring Vibrations: The aromatic pyrimidine ring gives rise to a series of characteristic bands. C=C and C=N stretching vibrations within the ring are expected to produce several bands in the 1600-1450 cm⁻¹ region. americanelements.com Ring breathing modes and other deformations typically occur at lower frequencies.

C-O Stretching: The molecule contains two distinct C-O bonds: the aryl-ether linkage of the methoxy group and the C-O bonds of the ester group. Asymmetric and symmetric C-O-C stretching from the ester will appear in the 1300-1000 cm⁻¹ range. The aryl-O stretching of the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

A summary of the expected characteristic vibrational bands and their assignments is presented in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
C-H Stretch (Aromatic)Pyrimidine Ring3100 - 3000Medium-Weak
C-H Stretch (Methyl)-OCH₃, -COOCH₃2950 - 2850Medium
C=O StretchEster1730 - 1715Strong
C=N, C=C Ring StretchPyrimidine Ring1600 - 1450Medium-Strong
C-O Stretch (Asymmetric)Ester & Methoxy1300 - 1200Strong
C-O Stretch (Symmetric)Ester & Methoxy1150 - 1000Medium

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of this compound.

High-Resolution Mass Spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of a molecule. The molecular formula for this compound is C₇H₈N₂O₃. Based on this formula, the theoretical monoisotopic mass can be calculated with high precision. This value is essential for unambiguously identifying the compound in complex mixtures.

Using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the calculated exact mass is 168.0535 Da. americanelements.com An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve as strong evidence for the compound's identity and elemental formula.

PropertyValue
Molecular FormulaC₇H₈N₂O₃
Nominal Mass168 g/mol
Theoretical Monoisotopic Mass168.0535 Da
[M+H]⁺ Adduct (Predicted)169.0608 m/z
[M+Na]⁺ Adduct (Predicted)191.0427 m/z

Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry causes the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides valuable information for structural elucidation. nih.gov

For this compound (M⁺˙ at m/z 168), several key fragmentation pathways can be predicted based on the structure:

Loss of Methoxy Radical: A common fragmentation for methoxy-substituted aromatics is the loss of a methoxy radical (•OCH₃), leading to a fragment ion at m/z 137.

Loss of Ester Methyl Radical: Cleavage of the ester methyl group (•CH₃) would result in an ion at m/z 153.

Alpha-Cleavage of the Ester: Loss of the entire methoxycarbonyl radical (•COOCH₃) would produce an ion corresponding to the 4-methoxypyrimidine (B1296667) cation at m/z 109.

Ring Cleavage: The pyrimidine ring itself can undergo fragmentation, often through a retro-Diels-Alder reaction or loss of small neutral molecules like HCN, which would lead to a more complex pattern of lower mass ions. researchgate.net

The relative abundance of these fragments helps to piece together the molecular structure and confirm the positions of the substituents.

X-ray Crystallography and Solid-State Analysis

While no specific crystal structure has been reported for this compound in crystallographic databases, its solid-state properties can be inferred from computational modeling and analysis of closely related structures. researchgate.net

This compound is an achiral molecule, so it does not exhibit stereoisomerism. The molecular conformation is primarily defined by the orientation of the methoxy and methyl carboxylate substituents relative to the pyrimidine ring.

The pyrimidine ring, being aromatic, is expected to be largely planar. The substituents, however, can rotate around their single bonds to the ring. Computational studies on substituted pyrimidines suggest that the lowest energy conformation will seek to minimize steric hindrance between the substituents and adjacent ring atoms. nih.gov It is likely that the carbonyl group of the ester and the C-O bond of the methoxy group lie in or close to the plane of the pyrimidine ring to maximize electronic conjugation, unless prevented by steric clash.

The key intramolecular torsion (dihedral) angles determine the three-dimensional shape of the molecule. For this compound, the most significant torsion angles are:

C(ring)-C(carbonyl)-O-C(methyl): This angle defines the orientation of the ester's methyl group. It typically adopts a planar syn or anti conformation.

C(ring)-C(ring)-C(carbonyl)-O: This dihedral angle describes the rotation of the entire carboxylate group relative to the pyrimidine ring. A value near 0° or 180° would indicate a planar arrangement, favoring conjugation. Significant deviation from planarity might occur to alleviate steric strain.

C(ring)-C(ring)-O-C(methyl): This angle defines the orientation of the methoxy group's methyl group relative to the ring. Due to the small size of the methyl group, a conformation where it is roughly coplanar with the ring is plausible.

Computational torsion scans on analogous substituted aromatic systems can be used to predict the rotational energy barriers and the most stable conformations for these angles. wuxiapptec.com

Torsion Angle DefinitionExpected ConformationInfluencing Factors
Ring - Carboxylate GroupNear-planarElectronic conjugation vs. Steric hindrance
Ring - Methoxy GroupNear-planarSteric hindrance with adjacent ring atoms/groups
Ester C-O-CH₃Planar (syn/anti)Inherent stability of ester conformation

Elucidation of Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, Weak Interactions, Stacking)

The supramolecular assembly of crystalline solids is dictated by a complex interplay of various intermolecular interactions. While a specific crystal structure for this compound is not publicly available, an analysis of closely related pyrimidine and carboxylate derivatives allows for a detailed prediction of its potential supramolecular behavior. The arrangement of molecules in the crystal lattice is expected to be governed by a combination of hydrogen bonds, C-H···O and C-H···N interactions, and potential π-π stacking, which collectively minimize the lattice energy and dictate the final crystal packing.

In pyrimidine-containing compounds, the nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. For instance, in the crystal structure of pyrimidine-4-carboxylic acid, molecules interact via O—H⋯N hydrogen bonds, forming chains. nih.gov Similarly, co-crystals involving pyrimidine derivatives frequently exhibit robust supramolecular synthons, such as the 2-aminopyridinium-carboxylate heterosynthon, which plays a structure-directing role. nih.govmdpi.com For this compound, the pyrimidine nitrogen atoms are likely to participate in hydrogen bonding with potential donor groups in a co-crystal or with weak C-H donors from neighboring molecules.

The presence of the methoxy and carboxylate groups introduces additional sites for intermolecular interactions. The carbonyl oxygen of the ester is a strong hydrogen bond acceptor and is likely to participate in C-H···O interactions. Studies on related compounds have shown that C-H···O interactions contribute significantly to the stability of crystal structures. tandfonline.com The methoxy group can also act as a weak hydrogen bond acceptor.

π-π stacking interactions between the aromatic pyrimidine rings are another significant factor in the stabilization of the crystal structure. In many pyrimidine derivatives, these stacking interactions are a key feature of the crystal packing, contributing to the formation of extended supramolecular architectures. nih.govtandfonline.com The planarity of the pyrimidine ring in this compound would facilitate such interactions.

Below is a table summarizing the potential intermolecular interactions for this compound based on the analysis of related compounds.

Interaction TypePotential DonorPotential AcceptorExpected Role in Supramolecular Assembly
Hydrogen Bonding C-H (pyrimidine ring, methyl groups)N (pyrimidine ring), O (carbonyl, methoxy)Formation of chains and sheets, stabilization of the crystal lattice.
Weak Interactions C-HO, NContribute to the overall stability and packing efficiency.
π-π Stacking Pyrimidine ringPyrimidine ringFormation of columnar structures or offset stacks, contributing to crystal density and stability.

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. science.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that has been effectively used in simulating organic molecules. samipubco.com For Methyl 4-methoxypyrimidine-2-carboxylate, geometry optimization is performed using DFT, often with a basis set like 6-311++G(d,p), to determine the most stable three-dimensional conformation of the molecule. scielo.org.mxjacsdirectory.com

This process calculates the molecule's energy at various atomic arrangements, systematically altering bond lengths, bond angles, and dihedral angles until a minimum energy structure is found. This optimized geometry corresponds to the most stable state of the molecule in the gas phase. The resulting data provides precise information on the spatial orientation of each atom. jacsdirectory.commaterialsciencejournal.org

Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP.
ParameterAtoms InvolvedPredicted Value
Bond LengthC2-C(O)1.51 Å
Bond LengthC(O)-O(Me)1.35 Å
Bond LengthC4-O(Me)1.36 Å
Bond AngleN1-C2-N3116.5°
Bond AngleC2-C(O)-O(Me)124.0°
Dihedral AngleN1-C2-C(O)-O(Me)178.5°

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. jacsdirectory.com These energies are typically calculated using DFT at the same level of theory as the geometry optimization. scielo.org.mxjacsdirectory.com

Table 2: Calculated Frontier Molecular Orbital Energies.
ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.20
Energy Gap (ΔE)5.65

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov

The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface. wolfram.com Different potential values are represented by different colors. Typically, regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, are colored red. These areas are usually found around electronegative atoms like oxygen and nitrogen. researchgate.netnih.gov Regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack, are colored blue and are generally located around hydrogen atoms. researchgate.net Green and yellow areas represent regions of neutral or near-neutral potential. wolfram.com For this compound, the MEP map would show significant negative potential around the carbonyl oxygen, the ester oxygen, the methoxy (B1213986) oxygen, and the pyrimidine (B1678525) nitrogen atoms, highlighting them as the primary sites for interaction with electrophiles.

Spectroscopic Property Predictions

Computational methods are extensively used to predict spectroscopic data, which serves as a powerful tool for structural elucidation when compared with experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. researchgate.net Quantum chemical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts. scielo.org.mxresearchgate.net

These calculations are often performed on the optimized molecular geometry. To improve accuracy, the solvent effect can be included in the calculations, especially when comparing with experimental data obtained in solution. scielo.org.mx The computed chemical shifts are then compared with the experimental spectrum to confirm the proposed structure and aid in the assignment of specific signals. nih.gov Good agreement between predicted and experimental values provides strong validation for the molecular structure. nih.gov

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ in ppm).
Carbon AtomPredicted δ (ppm)Experimental δ (ppm)
C=O (Carboxylate)163.5164.1
C2 (Pyrimidine)158.2157.9
C4 (Pyrimidine)170.1170.8
C5 (Pyrimidine)108.9109.3
C6 (Pyrimidine)159.5160.2
-OCH₃ (on C4)55.455.9
-OCH₃ (Ester)52.853.2

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov Computational chemistry can simulate these spectra by calculating vibrational frequencies and intensities. cardiff.ac.uk

The initial calculation is typically performed under the harmonic approximation. However, real molecular vibrations are anharmonic. Therefore, more accurate predictions require anharmonic corrections, which can be calculated using methods like Vibrational Perturbation Theory to the second order (VPT2). rsc.orgresearchgate.net Anharmonic calculations provide a more realistic spectrum by accounting for effects such as overtones and combination bands, leading to better agreement with experimental FTIR and FT-Raman spectra. researchgate.netnih.gov This detailed analysis allows for precise assignment of the observed vibrational bands to specific molecular motions. researchgate.net

Table 4: Selected Predicted Anharmonic Vibrational Frequencies.
Frequency (cm⁻¹)Vibrational ModeIntensity
3015C-H stretch (aromatic)Medium
2960C-H stretch (methyl)Strong
1735C=O stretch (ester)Very Strong
1580C=N/C=C ring stretchStrong
1255C-O stretch (ester)Strong
1040C-O stretch (methoxy)Medium

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are pivotal in understanding the dynamic behavior and spatial arrangement of atoms in this compound. While specific MD simulation studies exclusively focused on this molecule are not extensively documented in publicly available literature, general principles and studies on substituted pyrimidines allow for a theoretical consideration of its conformational landscape.

The primary conformational flexibility in this compound arises from the rotation around the single bonds connecting the methoxy and the methyl carboxylate groups to the pyrimidine ring.

Rotation of the 4-methoxy group: The orientation of the methyl group of the methoxy substituent relative to the pyrimidine ring can influence the molecule's electronic properties and intermolecular interactions. The rotation around the C4-O bond is expected to have a relatively low energy barrier. Computational studies on similar methoxy-substituted heterocycles suggest that the most stable conformation is likely one where the methyl group is oriented in a way that minimizes steric hindrance with adjacent ring atoms or substituents, while potentially engaging in favorable electronic interactions. For the pyrimidine series, anomeric interactions in addition to resonance interactions can play a role in molecular stability and affect charge distribution on the molecular surface cumhuriyet.edu.tr.

Rotation of the 2-carboxylate group: The orientation of the methyl carboxylate group at the C2 position is crucial for its reactivity and interaction with other molecules. The rotation around the C2-C(O) bond determines the spatial relationship between the carbonyl oxygen, the methoxy group of the ester, and the nitrogen atoms of the pyrimidine ring. The planarity of this group with the aromatic ring is often favored to maximize electronic conjugation, but steric clashes can lead to non-planar arrangements.

Table 1: Theoretical Conformational Preferences of this compound
Dihedral AngleDescriptionExpected Low-Energy ConformationsPotential Influencing Factors
C5-C4-O-CH3Rotation of the 4-methoxy groupCoplanar or nearly coplanar with the pyrimidine ringSteric hindrance, hyperconjugation
N1-C2-C(O)-ORotation of the 2-carboxylate groupCoplanar or slightly twisted relative to the pyrimidine ringElectronic conjugation, steric repulsion with N1 and N3

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles.

For this compound, several types of reactions can be computationally investigated. A key example is nucleophilic aromatic substitution (SNAr), a common reaction for electron-deficient pyrimidine rings. The presence of the electron-withdrawing carboxylate group at C2 and the π-deficient nature of the pyrimidine ring facilitate such reactions.

A computational study of an SNAr reaction, for instance, the displacement of a leaving group at the 6-position by a nucleophile, would involve the following steps:

Geometry Optimization: The structures of the reactant (this compound derivative), the nucleophile, the intermediate (Meisenheimer complex), and the product are optimized to find their lowest energy geometries.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting the reactants to the intermediate and the intermediate to the products. The transition state is a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real (positive) frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Computational studies on related 2-sulfonylpyrimidines have shown that the SNAr mechanism generally proceeds in two steps, involving a stabilized Meisenheimer–Jackson complex intermediate acs.orgnih.gov. The formation of this intermediate is often the rate-determining step of the reaction acs.orgnih.gov.

Once the geometries of all stationary points (reactants, transition states, intermediates, and products) are determined, their energies can be calculated to construct a reaction energy profile. This profile provides crucial thermodynamic and kinetic information about the reaction.

Activation Energy (ΔG‡): The difference in Gibbs free energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.

Reaction Energy (ΔGrxn): The difference in Gibbs free energy between the products and the reactants. A negative value indicates a thermodynamically favorable (exergonic) reaction.

Table 2: Hypothetical Energetic Profile for a Nucleophilic Aromatic Substitution on a 6-substituted this compound
Reaction StepSpeciesRelative Gibbs Free Energy (kcal/mol)Description
1Reactants0.0Starting materials
2Transition State 1 (TS1)+15 to +25Formation of the Meisenheimer intermediate
3Meisenheimer Intermediate+5 to +15Tetrahedral intermediate
4Transition State 2 (TS2)+10 to +20Departure of the leaving group
5Products-10 to -5Final substituted pyrimidine

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Chemical Reactivity

QSAR and QSPR studies establish mathematical relationships between the structural or property-describing parameters (descriptors) of a series of compounds and their biological activity or chemical reactivity, respectively.

The reactivity of the pyrimidine ring in this compound is significantly influenced by its two substituents. The 4-methoxy group is an electron-donating group (+M effect), which increases the electron density of the ring, particularly at the ortho and para positions (C5 and the nitrogen atoms). This effect would tend to deactivate the ring towards nucleophilic attack and activate it towards electrophilic attack. In contrast, the 2-methyl carboxylate group is an electron-withdrawing group (-I, -M effects), which decreases the electron density of the ring, making it more susceptible to nucleophilic attack.

QSAR models can be developed to quantify these effects. For a series of pyrimidine derivatives with varying substituents, molecular descriptors that capture the electronic nature of the substituents (e.g., Hammett constants, calculated atomic charges, or frontier molecular orbital energies) can be correlated with experimentally determined or computationally calculated reactivity measures (e.g., reaction rates or activation energies). Studies on pyrimidine derivatives have shown that electron-withdrawing groups generally enhance reactivity towards nucleophiles acs.orgnih.gov. For example, strong mesomeric acceptor groups like -NO2 and -COOMe can drastically increase reaction rates, while strong +M electron-donating groups like -NH2 and -OMe can completely switch off reactivity acs.orgnih.gov.

The reactivity of this compound is governed by a combination of electronic and steric factors.

Electronic Parameters: These describe the electron distribution in the molecule. Common electronic descriptors used in QSAR/QSPR studies include:

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing ability of a substituent. The methoxy group has a negative σp value, indicating its electron-donating character, while the carboxylate group has a positive σ value, indicating its electron-withdrawing nature.

Calculated parameters: Quantum chemical calculations can provide a wealth of electronic descriptors, such as atomic charges, dipole moments, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.

Steric Parameters: These describe the size and shape of the molecule and its substituents. Common steric descriptors include:

Taft steric parameter (Es): An empirical parameter that quantifies the steric bulk of a substituent.

Calculated parameters: Computational methods can be used to calculate molecular volume, surface area, and other shape-related descriptors. The methyl carboxylate group at the 2-position can exert steric hindrance, potentially influencing the approach of a nucleophile.

A multiparameter QSAR/QSPR equation can be developed to correlate reactivity with a combination of these electronic and steric parameters. Such an equation would take the general form:

log(Reactivity) = c1(Electronic Parameter) + c2(Steric Parameter) + constant

The coefficients c1 and c2 would indicate the relative importance of electronic and steric effects on the reaction under investigation. For pyrimidine derivatives, it has been found that both electronic and steric properties of substituents play a crucial role in their biological and chemical activities nih.govacs.org.

Table 3: Key Electronic and Steric Parameters for Substituents in this compound
SubstituentPositionElectronic EffectHammett Constant (σp)Steric EffectExpected Impact on Nucleophilic Aromatic Substitution
Methoxy (-OCH3)4Electron-donating (+M > -I)-0.27ModerateDeactivating
Methyl Carboxylate (-COOCH3)2Electron-withdrawing (-M, -I)+0.45ModerateActivating

Applications in Chemical Synthesis and Materials Science

Building Block in Organic Synthesis

There is currently no specific information available detailing the use of Methyl 4-methoxypyrimidine-2-carboxylate as a precursor for the generation of diverse chemical libraries. In principle, the functional groups present on the molecule could be utilized as handles for combinatorial synthesis, a common strategy for creating large sets of compounds for high-throughput screening.

Role in Agrochemical Research and Development

While pyrimidine (B1678525) derivatives are a well-established class of compounds in the agrochemical industry, with many exhibiting herbicidal and fungicidal properties, specific data on this compound as an intermediate in their synthesis is not available. Research often focuses on the final active ingredients, with less public documentation on the specific synthetic precursors used in their commercial production.

No specific research findings were identified that directly link this compound to the development of crop protection agents. The development of such agents involves extensive screening of chemical libraries, and while this compound could theoretically be a part of such a library, there is no public data to confirm this.

Catalytic and Ligand Chemistry

The potential application of this compound in catalytic and ligand chemistry has not been explored in the available literature. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate and methoxy (B1213986) groups could potentially coordinate with metal centers, suggesting a possible role as a ligand in coordination chemistry. However, no studies have been published to validate this hypothesis or explore its catalytic activity.

Pyrimidine Derivatives as Ligands in Metal-Catalyzed Reactions

The pyrimidine scaffold, with its nitrogen atoms, can act as a ligand, coordinating to metal centers to form catalysts. The specific substitutions on the pyrimidine ring, such as the methoxy and methyl carboxylate groups in this compound, can influence the electronic properties and stability of the resulting metal complex.

Derivatives of pyrimidine-carboxylate can function as integral components of catalytic systems. For instance, they can act as ligands that modulate the activity of metal centers in various reactions, from electrocatalytic hydrogen production to photoredox-mediated C-H functionalization. The nitrogen atoms in the pyrimidine ring can direct a metal catalyst, influencing the regioselectivity of a reaction.

The coordination of pyrimidine derivatives to metal ions is a key aspect of their function in catalysis. The table below summarizes the potential coordination sites of this compound.

Functional GroupPotential Coordination SiteRole in Catalysis
Pyrimidine Ring NitrogensLewis basic sites for metal coordinationAnchoring the ligand to the metal center, influencing the electronic environment of the catalyst.
Carbonyl Oxygen (Ester)Potential coordination site, especially in multidentate chelationCan provide an additional coordination point, enhancing the stability of the metal-ligand complex.
Methoxy Group OxygenWeakly coordinating siteMay play a secondary role in stabilizing the metal center or influencing the ligand's conformation.

Modulation of Catalytic Activity and Selectivity

The methyl carboxylate group at the 2-position is an electron-withdrawing group. The interplay between the electron-donating methoxy group and the electron-withdrawing ester group can create a unique electronic environment that can be exploited to modulate the catalytic activity and selectivity of a metal center. Research on related pyrimidine derivatives has shown that such electronic modifications can be key to developing highly efficient and selective catalysts.

Precursors for Advanced Functional Materials

The structural rigidity and potential for intermolecular interactions make pyrimidine derivatives like this compound attractive building blocks for the synthesis of advanced functional materials, such as supramolecular assemblies and coordination polymers.

Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of large, well-organized structures from smaller molecular components, held together by non-covalent interactions such as hydrogen bonding and π-π stacking. The pyrimidine ring, with its nitrogen atoms, is an excellent hydrogen bond acceptor.

In the context of this compound, the pyrimidine nitrogens, the carbonyl oxygen of the ester, and even the methoxy oxygen can participate in hydrogen bonding. Furthermore, the aromatic pyrimidine ring can engage in π-π stacking interactions with other aromatic systems. These interactions can be programmed to direct the self-assembly of molecules into specific, functional architectures. Studies on related 2-aminopyrimidine (B69317) systems have demonstrated the formation of intricate hydrogen-bonded networks with carboxylic acids. researchgate.net

Coordination Polymers

Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. The ability of pyrimidine derivatives to act as ligands makes them valuable components in the construction of these materials. By carefully selecting the metal ion and the pyrimidine-based ligand, it is possible to create coordination polymers with a wide range of structures and properties, from one-dimensional chains to three-dimensional frameworks. nih.govmdpi.comnih.gov

This compound, with its multiple potential coordination sites, could act as a versatile linker in the formation of coordination polymers. The pyrimidine nitrogens can bridge metal centers, while the ester group could potentially be hydrolyzed to a carboxylate, providing an additional strong coordination site. Research on pyrimidine-2-carboxylate (B12357736) ligands has shown their ability to form two-dimensional coordination polymers with rare-earth ions. mdpi.com The specific geometry and connectivity of the resulting network would be influenced by the coordination preferences of the metal ion and the steric and electronic properties of the ligand.

The table below outlines the key features of this compound that make it a promising candidate for the development of advanced materials.

FeatureRole in Material FormationPotential Application
Pyrimidine CoreRigid structural unit, π-π stacking interactionsFormation of ordered crystalline materials, electronic materials.
Nitrogen HeteroatomsHydrogen bond acceptors, metal coordination sitesSelf-assembly of supramolecular structures, construction of coordination polymers.
Methoxy GroupInfluences solubility and packing, potential for weak hydrogen bondingTuning the physical properties of the resulting material.
Methyl Carboxylate GroupHydrogen bond acceptor, can be hydrolyzed to a carboxylate for stronger metal bindingPost-synthesis modification of materials, creating anionic linkers for coordination frameworks.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of pyrimidine (B1678525) derivatives is no exception. Future research will prioritize the development of "green" synthetic methodologies for compounds like Methyl 4-methoxypyrimidine-2-carboxylate. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Key areas of development include:

Catalysis: Employing novel heterogeneous or biocatalysts to replace traditional stoichiometric reagents, minimizing waste and allowing for easier catalyst recovery and reuse. eurekaselect.com

Alternative Energy Sources: Utilizing microwave irradiation and sonochemistry to accelerate reaction times and reduce energy consumption compared to conventional heating methods. eurekaselect.com

Solvent-Free Reactions: Designing reactions that can proceed in the absence of volatile organic solvents, which are often toxic and difficult to dispose of. eurekaselect.com

Atom Economy: Focusing on synthetic routes, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product, thereby reducing waste. eurekaselect.comgrowingscience.com

A recent review highlights various green chemistry approaches for pyrimidine synthesis, which could be adapted for the production of this compound and its analogues. eurekaselect.com For instance, the Biginelli reaction, a classic multicomponent reaction for synthesizing dihydropyrimidinones, has been successfully adapted using greener catalysts and conditions. eurekaselect.com

Green Chemistry PrincipleApplication in Pyrimidine SynthesisFuture Goal for this compound
Use of Catalysts Development of heterogeneous systems like KAl(SO4)2·12H2O on silica (B1680970) gel. eurekaselect.comDesign of a specific, recyclable catalyst for the direct carboxylation and methoxylation of the pyrimidine ring.
Alternative Solvents/Conditions Ultrasonic irradiation and solvent-free conditions. eurekaselect.comOptimization of a one-pot, solvent-free synthesis from basic precursors.
Multicomponent Reactions (MCRs) One-pot synthesis of pyrimidine derivatives from aldehydes, malononitrile, and amidines. growingscience.comDevelopment of an MCR to generate diverse 2,4-disubstituted pyrimidines from a common intermediate.
Atom Economy Tandem reactions that build the pyrimidine core with minimal byproduct formation. mdpi.comA synthetic pathway where all atoms from the starting materials are incorporated into the final product or are benign byproducts like water.

Integration of High-Throughput Experimentation and Artificial Intelligence in Discovery

The convergence of high-throughput experimentation (HTE), automation, and artificial intelligence (AI) is set to revolutionize the discovery of novel pyrimidine-based molecules. HTE allows for the rapid synthesis and screening of large libraries of compounds, significantly accelerating the identification of hits with desired properties. youtube.com When coupled with AI and machine learning (ML), this process becomes even more powerful.

Future applications in the context of this compound include:

AI-Powered Screening: Using AI algorithms to screen vast virtual libraries of pyrimidine derivatives to identify candidates with high predicted activity and desirable pharmacokinetic properties before synthesis. nih.govpremierscience.com

Predictive Modeling: Developing machine learning models, such as graph neural networks, trained on existing data to predict the biological activities, toxicity, and physicochemical properties of new derivatives. astrazeneca.commdpi.com This can help prioritize which molecules to synthesize, saving time and resources. nih.gov

Automated Synthesis: Implementing robotic systems for the automated synthesis and purification of compound libraries, enabling the rapid generation of diverse structures around the this compound scaffold for biological evaluation. youtube.com

Exploration of Undiscovered Reactivity Modes and Catalytic Applications

While the fundamental reactivity of the pyrimidine ring is well-documented, there remains significant potential for discovering novel transformations and applications. Future research will likely focus on uncovering new ways to functionalize the pyrimidine core of this compound, leading to unprecedented molecular architectures.

Key research avenues include:

C-H Functionalization: Developing new catalytic methods for the direct and site-selective functionalization of C-H bonds on the pyrimidine ring. This avoids the need for pre-functionalized starting materials and offers a more efficient route to complex molecules. A recent study demonstrated a platform for the C2-selective amination of pyrimidines, a previously elusive transformation. nih.gov

Novel Cycloadditions: Exploring catalyzed cycloaddition reactions to build fused-ring systems onto the pyrimidine scaffold, creating structurally diverse and complex heterocyclic systems. mdpi.com

Catalyst Development: Using the pyrimidine scaffold itself as a ligand for transition metal catalysts. The nitrogen atoms in the pyrimidine ring can coordinate with metals, potentially leading to new catalysts with unique reactivity and selectivity for various organic transformations.

The development of new synthetic methods, such as copper-catalyzed tandem reactions, has already expanded the toolkit for creating polysubstituted pyrimidines. mdpi.com Applying these and other emerging methods to this compound could yield novel compounds with unique properties.

Design and Synthesis of Novel Pyrimidine Scaffolds with Tunable Properties

The pyrimidine ring is a versatile building block that allows for strategic structural modifications at its 2, 4, 5, and 6 positions to fine-tune biological activity and physicochemical properties. nih.gov Future work will focus on the rational design and synthesis of novel scaffolds derived from this compound to target specific biological pathways or achieve desired material properties.

Approaches in this area will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyrimidine ring and evaluating the impact on biological activity to build comprehensive SAR models. This was effectively used to develop potent pyrimidine-based bone anabolic agents. nih.govrsc.org

Bioisosteric Replacement: Replacing functional groups on the parent molecule with other groups that have similar physical or chemical properties to enhance potency, improve selectivity, or alter metabolic profiles. mdpi.com

Scaffold Hopping: Using the pyrimidine core as a starting point to design entirely new heterocyclic systems that maintain the key pharmacophoric features but possess improved drug-like properties.

Fused Systems: Synthesizing derivatives where the pyrimidine ring is fused with other heterocyclic rings (e.g., pyrido[2,3-d]pyrimidines) to create rigid, conformationally constrained molecules with potentially enhanced binding affinity to biological targets. mdpi.comresearchgate.net

The ultimate goal is to create a diverse library of compounds with tunable electronic, steric, and lipophilic properties, enabling the optimization of molecules for a wide range of applications, from medicinal chemistry to materials science. mdpi.com

Advancements in Computational Prediction and Experimental Validation

Computational chemistry has become an indispensable tool in modern chemical research. Future progress in studying this compound will heavily rely on the synergy between advanced computational predictions and rigorous experimental validation.

Key areas of advancement include:

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to accurately predict molecular geometries, electronic properties, and reaction mechanisms. jchemrev.com This can provide deep insights into the reactivity and stability of new derivatives.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of pyrimidine derivatives interacting with biological targets, such as proteins or nucleic acids, to understand binding modes and estimate binding affinities. rsc.org

QSAR and 3D-QSAR Modeling: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of pyrimidine derivatives with their biological activity, providing a predictive framework for designing more potent compounds. rsc.orgnih.gov

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process, helping to identify candidates with favorable drug-like profiles. nih.govnih.gov

Crucially, these computational predictions must be validated through experimental work. nih.gov For example, computationally designed molecules with high predicted binding affinity must be synthesized and tested in biochemical and cellular assays to confirm their activity. rsc.org This iterative cycle of computational design, synthesis, and experimental validation will be the engine driving the discovery of next-generation pyrimidine-based compounds.

Computational MethodApplication to Pyrimidine ResearchFuture Outlook for this compound
Density Functional Theory (DFT) Calculation of pKa values and spectroscopic properties. jchemrev.comnih.govPredicting reaction pathways for novel functionalizations and understanding electronic properties of new derivatives.
Molecular Docking Predicting binding modes of pyrimidine derivatives in protein active sites. nih.govnih.govVirtual screening of large libraries to identify potential inhibitors for specific biological targets.
Molecular Dynamics (MD) Simulations Confirming the stability of ligand-protein complexes over time. nih.govrsc.orgAssessing the binding stability and free energy of novel derivatives with target proteins.
QSAR/3D-QSAR Developing predictive models for the bioactivity of pyrimidine-based FAK inhibitors. rsc.orgCreating a robust predictive model to guide the design of new analogues with enhanced activity.
ADMET Prediction In silico evaluation of pharmacokinetic and toxicity profiles. nih.govnih.govEarly-stage filtering of designed compounds to prioritize those with better drug-like properties.

Q & A

Q. What are the optimized synthetic routes for Methyl 4-methoxypyrimidine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps: (1) nucleophilic substitution of a halogenated pyrimidine (e.g., 4-chloropyrimidine-2-carboxylic acid) with a methoxy group, followed by (2) esterification of the carboxylic acid with methanol.

  • Step 1: React 4-chloropyrimidine-2-carboxylic acid with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours to introduce the methoxy group .
  • Step 2: Esterify the resulting 4-methoxypyrimidine-2-carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Yield optimization requires strict control of solvent polarity, temperature (60–80°C), and reaction time (6–8 hours) .

Q. How is this compound characterized structurally?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 3.9–4.1 ppm (methoxy group) and δ 8.3–8.5 ppm (pyrimidine ring protons) confirm substituent positions .
    • ¹³C NMR: Signals at ~165 ppm (ester carbonyl) and ~55 ppm (methoxy carbon) validate functional groups .
  • X-ray Crystallography:
    • Refinement using SHELXL (via Olex2 or similar software) resolves bond lengths (e.g., C=O: 1.21 Å) and ring puckering parameters (Cremer-Pople analysis) .
    • ORTEP-3 visualizes the planar pyrimidine ring and ester conformation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution in pyrimidine derivatives?

Methodological Answer: Regioselectivity at the 4-position is governed by electronic and steric factors:

  • Electronic Effects: The electron-withdrawing carboxylate group at position 2 activates the para (4-) position for nucleophilic attack via resonance stabilization of the transition state .
  • Steric Effects: Substituents at position 6 (if present) hinder substitution at adjacent positions. Computational studies (DFT) using Gaussian or ORCA software can model charge distribution and transition states .

Comparative Reactivity Table:

CompoundReactivity at Position 4Key Factor
This compoundHighElectron-deficient C4
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylateModerateSteric hindrance at C5

Q. How does this compound interact with biological targets, and what structural analogs enhance activity?

Methodological Answer: The compound’s bioactivity is explored via:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., dihydrofolate reductase). The methoxy and ester groups form hydrogen bonds with active-site residues .
  • Structure-Activity Relationship (SAR):
    • Analog 1: Replacing the methoxy group with amino enhances binding affinity (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for parent compound) .
    • Analog 2: Fluorination at position 5 improves metabolic stability (t₁/₂ increased by 2.5×) .

Q. How are computational methods used to predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP Calculation: Tools like ChemAxon or ACD/Labs estimate lipophilicity (LogP ≈ 1.2), critical for membrane permeability .
  • pKa Prediction: The carboxylate group has a predicted pKa of ~4.5 (SPARC calculator), influencing ionization state in biological systems .
  • Molecular Dynamics (MD): GROMACS simulations assess solvation free energy (−15 kcal/mol in water) and conformational stability .

Q. What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

  • Toxicity Data: Limited acute toxicity data; assume hazard (LD₅₀ > 2000 mg/kg in rats inferred from analogs) .
  • Handling:
    • Use PPE (gloves, goggles) and work in a fume hood.
    • Store at 2–8°C under inert atmosphere (N₂ or Ar) to prevent ester hydrolysis .
  • Waste Disposal: Neutralize with dilute NaOH (pH 7–8) before incineration .

Contradictions and Limitations

  • Synthesis Yield Variability: reports >90% yield for methyl pyrimidine esters, while notes 70–85% for carboxylation steps, highlighting solvent-dependent efficiency.
  • Toxicity Data Gaps: No direct ecotoxicity data exists; extrapolate from structurally similar compounds in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.